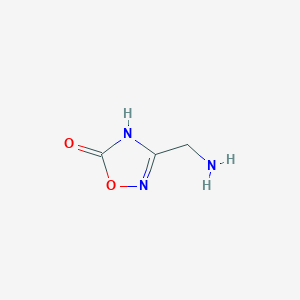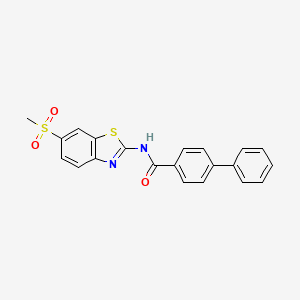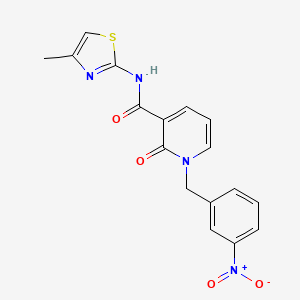
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide is a complex organic compound characterized by its adamantane core and two sulfamoylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Attachment of Sulfamoylphenyl Groups: The sulfamoylphenyl groups are introduced via nucleophilic substitution reactions.
Formation of Malonamide: The final step involves the formation of the malonamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The adamantane core provides structural stability, while the sulfamoylphenyl groups enhance its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3r,5r,7r)-N-(4-sulfamoylphenyl)adamantane-1-carboxamide: Shares the adamantane core and sulfamoylphenyl groups but differs in the functional groups attached to the core.
4-sulfamoyl pyrroles: These compounds also contain sulfamoyl groups and are used as enzyme inhibitors.
Uniqueness
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide is unique due to its combination of the adamantane core with two sulfamoylphenyl groups and a malonamide moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(4-sulfamoylphenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c26-36(32,33)20-5-1-18(2-6-20)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-19-3-7-21(8-4-19)37(27,34)35/h1-8,15-17,22H,9-14H2,(H,28,30)(H,29,31)(H2,26,32,33)(H2,27,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKABDDBQOJOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)
![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)


![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)






